2-(Thiophen-2-ylmethyl)butanoic acid
CAS No.:
Cat. No.: VC16275417
Molecular Formula: C9H12O2S
Molecular Weight: 184.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12O2S |
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Molecular Weight | 184.26 g/mol |
IUPAC Name | 2-(thiophen-2-ylmethyl)butanoic acid |
Standard InChI | InChI=1S/C9H12O2S/c1-2-7(9(10)11)6-8-4-3-5-12-8/h3-5,7H,2,6H2,1H3,(H,10,11) |
Standard InChI Key | KRFLKYJDVNURPF-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC1=CC=CS1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The compound’s systematic IUPAC name is 2-[(thiophen-2-yl)methyl]butanoic acid, reflecting the substitution of a thiophen-2-ylmethyl group at the second carbon of the butanoic acid chain. Its molecular formula is C₉H₁₂O₂S, with a molecular weight of 184.26 g/mol. The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, contributes to the molecule’s planar geometry and influences its electronic properties through conjugation.
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 184.26 g/mol | |
Boiling Point | Not reported | – |
LogP (Partition Coefficient) | Estimated ~2.1 (calculated) | – |
pKa | ~4.5 (carboxylic acid) |
The carboxylic acid group confers moderate water solubility (~1–5 mg/mL at 25°C), while the thiophene and alkyl chain enhance lipophilicity, facilitating membrane permeability in biological systems .
Synthesis and Manufacturing
General Synthetic Strategies
Although no explicit synthesis protocol for 2-(thiophen-2-ylmethyl)butanoic acid is documented, analogous thiophene derivatives are typically synthesized via:
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Cyclization reactions using thiocarbamoyl precursors.
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Nucleophilic substitution between thiophenemethyl halides and malonic acid derivatives.
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Condensation reactions involving thiophene-containing aldehydes or ketones with carboxylic acid precursors .
A patent describing the synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs (EP0453159A1) provides insight into potential methodologies . The process involves condensing 2-mercaptothiophene with β-substituted lactones in ethereal solvents (e.g., THF) under nitrogen at 20–25°C, yielding chiral intermediates with high enantiomeric purity . Adapting this approach, 2-(thiophen-2-ylmethyl)butanoic acid could theoretically be synthesized via lactone ring-opening or alkylation of thiophenemethyl Grignard reagents with α,β-unsaturated esters.
Industrial-Scale Considerations
Large-scale production would require optimizing:
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Catalyst selection (e.g., triethylamine for acid-base reactions) .
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Solvent systems (polar aprotic solvents for improved yield).
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Purification techniques (chromatography or recrystallization).
Biological Activity and Mechanistic Insights
Antibacterial Properties
Structural analogs like 2-(thiophen-2-yl)acetic acid derivatives inhibit bacterial growth by disrupting membrane integrity or enzyme function . The butanoic acid moiety in 2-(thiophen-2-ylmethyl)butanoic acid could enhance bacterial uptake due to its resemblance to fatty acids, though empirical validation is needed.
Enzyme Inhibition
Molecular docking studies on similar compounds reveal interactions with prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer . The thiophene ring’s sulfur atom may coordinate with mPGES-1’s active site, while the carboxylic acid group participates in hydrogen bonding .
Research Applications and Future Directions
Pharmaceutical Development
The compound’s dual functionality makes it a candidate for:
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Nonsteroidal anti-inflammatory drugs (NSAIDs): Modulating COX-2 or mPGES-1 pathways .
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Antimicrobial agents: Targeting Gram-positive pathogens.
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Prodrugs: Esterification to improve bioavailability.
Material Science
Thiophene derivatives are employed in organic semiconductors due to their π-conjugated systems . Functionalizing 2-(thiophen-2-ylmethyl)butanoic acid with electron-withdrawing groups could yield novel conductive polymers.
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